Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate
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Overview
Description
Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate typically involves the esterification of 2-Methyl-3-(piperidin-1-yl)propanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.
Major Products
Oxidation: 2-Methyl-3-(piperidin-1-yl)propanoic acid.
Reduction: 2-Methyl-3-(piperidin-1-yl)propanol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with various biological molecules, influencing their activity and leading to desired therapeutic effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-Methyl-3-(piperidin-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-1-yl)propanoate: Similar structure but lacks the methyl group at the second position.
Methyl 3-(2-ethylpiperidin-1-yl)propanoate: Similar ester but with a different alkyl group on the piperidine ring.
Uniqueness
The presence of the methyl group at the second position in this compound provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 2-methyl-3-piperidin-1-ylpropanoate |
InChI |
InChI=1S/C11H21NO2/c1-3-14-11(13)10(2)9-12-7-5-4-6-8-12/h10H,3-9H2,1-2H3 |
InChI Key |
CYGKNLDPSKOOEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCCCC1 |
Origin of Product |
United States |
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